3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one
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Overview
Description
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is a complex organic compound that belongs to the class of imidazo[4,5-c][1,8]naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and benzylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the naphthyridine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c][1,8]naphthyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Benzylamine derivatives: Compounds with a benzylamine moiety may have similar synthetic routes and chemical properties.
Uniqueness
3,5-Dihydro-5-phenyl-3-(phenylmethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
139339-11-0 |
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Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-benzyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C22H16N4O/c27-22-20-19(24-15-25(20)14-16-8-3-1-4-9-16)18-12-7-13-23-21(18)26(22)17-10-5-2-6-11-17/h1-13,15H,14H2 |
InChI Key |
HNQGGXAGBKEMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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